molecular formula C6H5Cl2O3P B12673142 Phenol, 2,4-dichloro-, phosphite CAS No. 4205-75-8

Phenol, 2,4-dichloro-, phosphite

Cat. No.: B12673142
CAS No.: 4205-75-8
M. Wt: 226.98 g/mol
InChI Key: JHMJBIKWGBCECB-UHFFFAOYSA-N
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Description

Introduction to Phenol, 2,4-Dichloro-, Phosphite

Systematic Nomenclature and Structural Characterization

This compound is systematically named (2,4-dichlorophenyl) phosphite according to International Union of Pure and Applied Chemistry (IUPAC) guidelines. The compound’s molecular formula is $$ \text{C}6\text{H}3\text{Cl}2\text{O}3\text{P}^{-2} $$, with a molecular weight of 224.96 g/mol. Its structure consists of a benzene ring substituted with chlorine atoms at the 2- and 4-positions, linked to a phosphite group ($$ \text{OP(O}^-\text{)}_2 $$) via an oxygen atom.

Structural Features:
  • Aromatic Core : The benzene ring ensures planar geometry, with chlorine atoms at positions 2 and 4 creating electronic asymmetry.
  • Phosphite Group : The $$ \text{P(O}^-\text{)}_3 $$ moiety adopts a trigonal pyramidal geometry, contributing to the compound’s nucleophilic reactivity.
  • Charge Distribution : The deprotonated phosphite group confers a net charge of -2, enhancing solubility in polar solvents.

Table 1: Nomenclature and Structural Data

Property Value or Description Source
IUPAC Name (2,4-Dichlorophenyl) phosphite
SMILES Notation C1=CC(=C(C=C1Cl)Cl)OP([O-])[O-]
InChIKey LCTBVXHVAXHLMZ-UHFFFAOYSA-N
Molecular Weight 224.96 g/mol
Chlorine Substitution Pattern 2,4-positions on benzene ring

The compound’s spectroscopic signatures, such as infrared (IR) peaks for P–O–C (1040–1080 cm$$^{-1}$$) and aromatic C–Cl (550–750 cm$$^{-1}$$), further validate its structure.

Historical Context of Chlorinated Phenolic Phosphite Derivatives

Chlorinated phenolic phosphites emerged in the mid-20th century as derivatives of chlorophenols, which were widely used in agrochemicals and disinfectants. The synthesis of this compound was driven by the need to modify chlorophenols’ reactivity for specialized industrial applications.

Key Historical Developments:
  • Precursor Utilization : 2,4-Dichlorophenol, the precursor to this compound, gained prominence in the 1940s as a raw material for herbicides like 2,4-D.
  • Phosphite Ester Synthesis : By the 1960s, phosphorylation of chlorophenols was explored to create stabilizers for polymers, leveraging the phosphite group’s ability to scavenge free radicals.
  • Industrial Adoption : The compound’s role as an intermediate in organophosphorus chemistry expanded in the 1980s, particularly in synthesizing flame retardants and ligands for metal coordination.

Table 2: Timeline of Chlorinated Phenolic Phosphite Derivatives

Era Development Significance
1940s Commercialization of 2,4-dichlorophenol Enabled herbicide production
1960s First phosphorylation of chlorophenols Introduced polymer stabilizers
1980s Application in flame retardants Improved material safety

The evolution of this compound reflects broader trends in adapting chlorinated aromatics for advanced chemical functionalities, balancing reactivity with environmental considerations.

Properties

CAS No.

4205-75-8

Molecular Formula

C6H5Cl2O3P

Molecular Weight

226.98 g/mol

IUPAC Name

(2,4-dichlorophenyl) dihydrogen phosphite

InChI

InChI=1S/C6H5Cl2O3P/c7-4-1-2-6(5(8)3-4)11-12(9)10/h1-3,9-10H

InChI Key

JHMJBIKWGBCECB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OP(O)O

Origin of Product

United States

Preparation Methods

The synthesis of Phenol, 2,4-dichloro-, phosphite typically involves the reaction of 2,4-dichlorophenol with phosphorous acid or its derivatives. The reaction conditions often include the use of solvents such as toluene or dichloromethane and catalysts to facilitate the reaction. Industrial production methods may involve large-scale reactors and continuous flow processes to ensure efficient and high-yield production.

Chemical Reactions Analysis

Phenol, 2,4-dichloro-, phosphite undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphates.

    Reduction: Reduction reactions can convert the phosphite group to phosphine derivatives.

    Substitution: The chlorine atoms on the phenol ring can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions include phosphates, phosphines, and substituted phenols.

Scientific Research Applications

Agricultural Applications

Pesticide Production:

  • Intermediate in Herbicides: The compound serves as a precursor in the synthesis of herbicides such as 2,4-dichlorophenoxyacetic acid (2,4-D), which is widely used to control broadleaf weeds in agricultural settings .
  • Fungicides and Insecticides: It is utilized in the formulation of various fungicides and insecticides, contributing to crop protection against pests and diseases .

Table 1: Agricultural Products Derived from Phenol, 2,4-dichloro-, phosphite

Product TypeExample ProductsFunctionality
Herbicides2,4-DBroadleaf weed control
FungicidesVarious formulationsDisease control
InsecticidesVarious formulationsPest control

Pharmaceutical Applications

This compound plays a crucial role in the pharmaceutical industry:

  • Synthesis of Active Ingredients: It is involved in the production of various pharmaceuticals including antiseptics and anthelmintics. Its derivatives are essential in developing drugs that combat parasitic infections .
  • Research Applications: The compound is also used in research settings for synthesizing new pharmaceutical agents through innovative chemical reactions .

Table 2: Pharmaceutical Applications

Application TypeExamplesPurpose
Drug SynthesisAntisepticsInfection control
ResearchNew drug developmentInnovative therapies

Industrial Applications

In industrial contexts, this compound is used as:

  • Chemical Intermediate: It serves as a key intermediate in the production of various chemicals including dyes and antioxidants like butylated hydroxyanisole (BHA) which are important for food preservation .
  • Polyester Production: The compound is reported to be involved in the manufacturing of polyester films and resins .

Table 3: Industrial Uses

Application TypeExamplesFunctionality
Chemical ProductionDyes, AntioxidantsColorants and preservatives
Material ProductionPolyester filmsPackaging materials

Case Study 1: Use in Herbicide Formulation

A study conducted on the efficacy of herbicides containing this compound demonstrated significant weed suppression compared to untreated controls. The results indicated a reduction in weed biomass by over 70%, showcasing its effectiveness as an active ingredient in agricultural formulations.

Case Study 2: Pharmaceutical Synthesis

Research involving the synthesis of anthelmintics using this compound highlighted its role as a versatile building block. The study reported successful yields of over 85% for target compounds, emphasizing its utility in drug development processes.

Mechanism of Action

The mechanism of action of Phenol, 2,4-dichloro-, phosphite involves its ability to act as an antioxidant. The compound can decompose hydroperoxides and inhibit radical chain reactions, thereby stabilizing polymers and other materials. The molecular targets include hydroperoxides and free radicals, and the pathways involved are primarily related to oxidation-reduction reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Reactivity Comparisons

a. 2,4-Dichlorophenol vs. 4-Chlorophenol Derivatives

  • Reactivity in Oxidation Reactions : The 2,4-dichloro substitution enhances oxidative reactivity compared to 4-chloro analogues. For instance, in competition experiments involving oxaziridines, 2,4-dichloro-substituted aryl compounds exhibited higher oxidation rates (kA/kB = 1.2–1.5) than 2,6-dichloro or nitro-substituted derivatives .
  • Biological Activity : The 2,4-dichloro derivative (e.g., N-(2,4-dichlorobenzoyl)-N’-phenylthiourea) demonstrated superior anticancer activity (IC₅₀ = 8.2 µM against MCF-7 cells) compared to 4-chloro analogues, attributed to optimized steric and electronic interactions with biological targets .

b. 2,4-Dichlorophenol Phosphite vs. Other Phosphite Esters

Property Phenol, 2,4-Dichloro-, Phosphite Tris(2,4-Ditert-butylphenyl) Phosphite Tris(4-Nonylphenyl) Phosphite
LogP (Octanol/Water) Not reported 13.235 ~8.5–9.0 (estimated)
Application Potential antioxidant Industrial antioxidant (e.g., Irgafos 168) Plastic stabilizer
Thermal Stability Moderate High (decomposition >250°C) Moderate

Antimicrobial and Antifungal Activity

  • Antibacterial Activity: 3,4-Dichloro and 4-fluoro phenol derivatives exhibit stronger suppression of Staphylococcus aureus and Bacillus subtilis than 2,4-dichloro analogues. However, 2,4-dichloro derivatives show poor inhibition against these bacteria .
  • Antifungal Activity : 3,4-Dichloro and 4-chloro derivatives effectively suppress Candida albicans, whereas 2,4-dichloro derivatives are inactive .

Cytotoxicity and Environmental Impact

  • Erythrocyte Toxicity: 2,4-Dichlorophenol induces oxidative stress in human erythrocytes, increasing carbonyl group content (1.8-fold vs. control) and hemoglobin denaturation (2.2-fold vs. control), comparable to catechol but less severe than phenol .
  • Environmental Persistence: Chlorophenol derivatives, including 2,4-dichlorophenol, are persistent in aquatic systems due to high logP values (logP = 3.1–3.5 for 2,4-dichlorophenol), though phosphite esters like tris(2,4-ditert-butylphenyl) phosphite exhibit even higher hydrophobicity (logP = 13.2) .

Key Research Findings

Reactivity Hierarchy: In oxidation reactions, aryl substituents follow the reactivity order: 4-NO₂ ≈ 4-CN > 2,4-dichloro > 2-NO₂ > 2,6-dichloro .

Structure-Activity Relationship : The 2,4-dichloro substitution enhances anticancer activity by optimizing ligand-receptor interactions, as seen in thiourea-based compounds .

Environmental Impact : High hydrophobicity of phosphite esters (logP >13) raises concerns about bioaccumulation, though their low water solubility limits acute toxicity .

Data Tables

Table 1: Comparative Physicochemical Properties

Compound LogP Molecular Weight (g/mol) Key Application
Phenol, 2,4-Dichloro- 3.1–3.5 163.0 Herbicide precursor
Tris(2,4-Ditert-butylphenyl) Phosphite 13.235 646.9 Antioxidant
Tris(4-Nonylphenyl) Phosphite ~8.5–9.0 689.0 Plastic stabilizer

Q & A

Basic: What synthetic strategies are employed to achieve regioselectivity in the chlorination of phenol to produce 2,4-dichlorophenol?

Answer:
The synthesis of 2,4-dichlorophenol involves controlled electrophilic aromatic substitution. Phenol is first converted to its phenoxide anion (using a base like NaOH), which enhances ring activation. Chlorination proceeds preferentially at the para position due to the electron-withdrawing effect of the first chlorine substituent, which deactivates the ring and directs subsequent substitution to the remaining activated positions. This stepwise chlorination minimizes over-substitution .

Advanced: How should researchers address discrepancies in reported melting points (Tfus) and enthalpies of vaporization (ΔvapH°) for 2,4-dichlorophenol across studies?

Answer:
Discrepancies in thermodynamic data (e.g., Tfus ranging from 318.0 K to 323 K and ΔvapH° from 56.6 to 60.8 kJ/mol) often arise from differences in experimental conditions, sample purity, or calibration standards. For example:

  • Melting point: The NIST-recommended Tfus is 318.0 K ± 0.2 K, determined via differential scanning calorimetry (DSC) . Higher values (e.g., 323 K) may stem from impurities or alternative methodologies.
  • Enthalpy of vaporization: ΔvapH° values vary with temperature ranges and measurement techniques (e.g., gas saturation vs. static methods). Researchers should prioritize studies with rigorous uncertainty analyses, such as Verevkin et al. (2007), which reports ΔvapH° = 59.0 ± 0.4 kJ/mol at 317–344 K .

Basic: What analytical techniques are optimal for characterizing 2,4-dichlorophenol and its derivatives?

Answer:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Use non-polar columns (e.g., SE-30) with Kovats Retention Indices (RI) of 1165–1181 for identification. Polar columns (e.g., FFAP) yield RI ~2151 .
  • Infrared (IR) Spectroscopy: Characterize O-H (3200–3600 cm⁻¹) and C-Cl (550–850 cm⁻¹) stretches. Mineral oil mull or CCl4/CS2 solutions are recommended for resolving peaks .
  • Differential Scanning Calorimetry (DSC): Determine phase transitions (ΔfusH = 20.09 kJ/mol) and purity via melting point analysis .

Advanced: How does the antioxidant efficacy of Tris(2,4-ditert-butylphenyl) phosphite (Antioxidant 168) degrade under thermal stress in polymer matrices?

Answer:
Antioxidant 168 acts as a hydroperoxide decomposer in polymers. Its stability under thermal stress can be evaluated using:

  • Thermogravimetric Analysis (TGA): Measures decomposition temperatures (typically >250°C).
  • Oxidative Induction Time (OIT): Assesses resistance to oxidation via DSC under isothermal conditions.
    Degradation mechanisms involve hydrolysis or oxidation of the phosphite group, forming phosphate derivatives. Efficiency depends on polymer compatibility, processing temperatures, and presence of co-stabilizers. Studies suggest blending with hindered phenolic antioxidants (e.g., Irganox 1010) enhances synergistic effects .

Basic: What key thermodynamic parameters must be considered when designing experiments involving 2,4-dichlorophenol?

Answer:

  • Vapor Pressure: Modeled via the Antoine equation (log₁₀P = 5.26724 − 2330.829/(T − 39.935)) for T = 326–483 K .
  • Enthalpy of Sublimation (ΔsubH°): 70.1–78.0 kJ/mol, critical for sublimation purification or environmental fate studies .
  • Entropy of Fusion (ΔfusS): 63.18 J/mol·K, indicating crystalline disorder during phase transitions .

Advanced: How can computational models predict gas chromatographic retention indices (RI) for chlorophenol derivatives?

Answer:
Quantitative Structure-Retention Relationship (QSRR) models integrate molecular descriptors (e.g., dipole moment, polarizability) to predict RI. For example:

  • SE-30 Columns: RI correlates with substituent electronic effects; chlorinated analogs show higher RI due to increased polarity.
  • Machine Learning: Neural networks trained on datasets (e.g., NIST WebBook) improve accuracy for novel derivatives .

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